Product packaging for Methyl 6-methoxy-1H-indole-5-carboxylate(Cat. No.:CAS No. 251107-30-9)

Methyl 6-methoxy-1H-indole-5-carboxylate

Cat. No.: B1395194
CAS No.: 251107-30-9
M. Wt: 205.21 g/mol
InChI Key: OXVBFGGHYOUQIM-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1H-indole-5-carboxylate is a chemical compound featuring an indole scaffold, a structure recognized as a "privileged motif" in medicinal chemistry due to its ability to bind with high affinity to multiple receptors . This compound serves as a versatile synthetic intermediate or building block for researchers developing novel bioactive molecules. The indole core is a common structure found in a wide variety of biologically active compounds and pharmaceutical products . Research Applications and Potential: While specific biological data for this compound may be limited, indole derivatives, in general, possess a broad spectrum of documented biological activities. These include antiviral , anticancer , anti-inflammatory , antimicrobial , and antioxidant properties . For instance, structurally similar compounds, such as methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, have been reported as inhibitors of influenza A and Coxsackie B viruses . Other indole-2-carboxylate and indole-5-carboxylate derivatives have been investigated as precursors for compounds with potential antimitotic properties , which are relevant in cancer research . The methoxy and carboxylate functional groups on this indole scaffold provide points for further chemical modification, allowing researchers to explore structure-activity relationships and develop new therapeutic candidates. Handling and Usage: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle all chemicals with appropriate personal protective equipment and refer to the material safety data sheet (MSDS) for specific hazard and safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B1395194 Methyl 6-methoxy-1H-indole-5-carboxylate CAS No. 251107-30-9

Properties

IUPAC Name

methyl 6-methoxy-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-10-6-9-7(3-4-12-9)5-8(10)11(13)15-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVBFGGHYOUQIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC2=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697537
Record name Methyl 6-methoxy-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251107-30-9
Record name Methyl 6-methoxy-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Indole-5-carboxylic Acid

One of the most straightforward methods involves the esterification of indole-5-carboxylic acid with methanol under acidic conditions:

Reaction Step Reagents & Conditions Notes
Esterification Indole-5-carboxylic acid + methanol + sulfuric acid Reflux at 60-80°C; purification via chromatography
Optimization Monitoring via TLC; adjusting reaction time and temperature Ensures high yield and minimizes byproducts

This approach is effective but often requires subsequent functionalization to introduce the methoxy group at the 6-position.

Introduction of the Methoxy Group at Position 6

The methoxy group at position 6 can be introduced via electrophilic aromatic substitution or nucleophilic substitution, depending on the starting material:

  • Electrophilic substitution : Using methoxylation reagents like dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) under controlled conditions.
  • Nucleophilic substitution : Starting from a hydroxyl precursor at position 6, followed by methylation.

Example:

Reaction: Indole derivative with hydroxyl at C6 + methyl iodide + base (K₂CO₃) in acetone or DMF → Methylated product

Cyclization via Fischer Indole Synthesis

The Fischer indole synthesis provides a versatile route to construct the indole ring with the desired substituents:

Reaction Step Reagents & Conditions Notes
Formation of hydrazone Phenylhydrazine derivative + carbonyl compound Acidic or thermal conditions
Cyclization Reflux in acid (e.g., phosphoric acid) Forms the indole core with substituents at specific positions

For methyl 6-methoxy-1H-indole-5-carboxylate, starting materials may include methoxy-substituted hydrazines and suitable aldehydes or ketones.

Copper-Catalyzed Cyclization for Methoxy Substituted Indoles

Recent advances utilize copper catalysis to cyclize methoxy-substituted benzaldehyde derivatives:

Reaction Step Reagents & Conditions Notes
Cyclization 2-bromo-4,5-dimethoxybenzaldehyde + ethyl 2-isocyanoacetate + CuI + Cs₂CO₃ in DMSO Conducted at 80°C, yielding the indole derivative with methoxy groups at positions 5 and 6

This method is efficient for synthesizing methoxy-substituted indoles with high regioselectivity.

Functionalization via Nucleophilic Substitution and Methylation

Additional functionalization steps include methylation of nitrogen or hydroxyl groups, and esterification of carboxylic acids using methyl chloroformate or methyl iodide:

Reaction Step Reagents & Conditions Notes
N-methylation Methyl iodide + base (K₂CO₃) in acetone Produces N-methyl indole derivatives
Esterification Methyl chloroformate + base Yields methyl ester at the carboxylate position

Summary of Key Reaction Conditions and Optimization Strategies

Method Key Reagents Reaction Conditions Yield Optimization
Esterification Methanol, H₂SO₄ Reflux, monitored by TLC Adjust reaction time/temperature
Methoxy substitution Methyl iodide, K₂CO₃ Room temperature or mild heating Use excess methylating agent
Cyclization (Fischer) Hydrazines, acids Reflux under inert atmosphere Purify intermediates thoroughly
Copper-catalyzed cyclization 2-bromo-phenyl derivatives, CuI 80°C, DMSO solvent Use high-purity reagents and optimize temperature

Analytical Characterization and Validation

The synthesized compounds are characterized via:

  • NMR Spectroscopy : Confirm substituent positions; methyl groups appear as singlets (~3.7 ppm for methoxy, ~2.4 ppm for N-methyl).
  • Mass Spectrometry : Verify molecular weight and formula.
  • HPLC : Assess purity (>98% preferred).
  • X-ray Crystallography : Confirm molecular structure and substitution pattern.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-1H-indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions are common, where the methoxy group or other positions on the indole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-methoxy-1H-indole-5-carboxylate has been studied for its pharmacological properties, particularly in the development of therapeutic agents. Its structure allows it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has shown that indole derivatives exhibit anticancer properties. This compound was evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicated that this compound could inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as a lead compound for anticancer drug development .

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the synthesis of more complex indole derivatives.

Synthetic Pathways

This compound can be synthesized through various methods, including:

  • Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde to form indole derivatives.
  • Reactions with Electrophiles: The methoxy group provides a site for electrophilic substitution reactions, allowing the introduction of various functional groups .

Material Science

In material science, this compound has been explored for its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Case Study: OLED Applications

Studies have demonstrated that indole derivatives can exhibit favorable photophysical properties suitable for OLED applications. This compound was incorporated into polymer matrices to enhance light emission efficiency and stability .

Analytical Chemistry

The compound is also utilized in analytical chemistry as a standard reference material due to its well-defined chemical structure and properties.

Analytical Methods

Common analytical techniques used to study this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • High Performance Liquid Chromatography (HPLC)
    These methods facilitate the characterization and quantification of the compound in various samples .

Mechanism of Action

The mechanism of action of methyl 6-methoxy-1H-indole-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups
Methyl 6-methoxy-1H-indole-5-carboxylate 251107-30-9 C₁₁H₁₁NO₃ 205.21 5-COOCH₃, 6-OCH₃ Methyl ester, Methoxy
Ethyl 5-methoxyindole-2-carboxylate [See ] C₁₂H₁₃NO₃ 219.24 2-COOCH₂CH₃, 5-OCH₃ Ethyl ester, Methoxy
Methyl 6-chloro-1H-indole-5-carboxylate [See ] C₁₀H₈ClNO₂ 209.63 5-COOCH₃, 6-Cl Methyl ester, Chloro
Methyl 6-methyl-1H-indole-5-carboxylate 672293-36-6 C₁₁H₁₁NO₂ 189.21 5-COOCH₃, 6-CH₃ Methyl ester, Methyl
7-Methoxy-1H-indole-3-carboxylic acid 128717-77-1 C₁₀H₉NO₃ 191.18 3-COOH, 7-OCH₃ Carboxylic acid, Methoxy
Key Observations:

Substituent Position Sensitivity :

  • The 5- and 6-positions on the indole ring are critical for electronic and steric effects. For example, methyl 6-chloro-1H-indole-5-carboxylate exhibits enhanced electrophilicity at the 6-position due to the electron-withdrawing chloro group, whereas the methoxy group in the target compound is electron-donating .
  • Ethyl 5-methoxyindole-2-carboxylate demonstrates how ester group position (2 vs. 5) alters solubility; ethyl esters generally confer higher lipophilicity than methyl esters .

Functional Group Impact :

  • Replacing methoxy with chloro (as in the 6-chloro analog) significantly alters reactivity. Chloro-substituted indoles are often intermediates in cross-coupling reactions, whereas methoxy groups are prone to demethylation under acidic conditions .
  • The methyl-substituted analog (6-methyl-1H-indole-5-carboxylate) lacks the polar methoxy group, resulting in lower solubility in polar solvents compared to the target compound .

Theoretical and Experimental Insights

  • DFT Studies : Conceptual density functional theory (DFT) calculations reveal that methoxy groups increase electron density on the indole ring, enhancing nucleophilic aromatic substitution reactivity compared to chloro or methyl analogs .
  • Crystallography : Tools like SHELXL and ORTEP-3 have been used to resolve the crystal structures of related indole derivatives, confirming substituent positioning and steric effects .

Biological Activity

Methyl 6-methoxy-1H-indole-5-carboxylate (MMIC) is an indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MMIC, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions
MMIC interacts with various biological targets, including receptors and enzymes. Its structure allows it to modulate multiple signaling pathways, which is characteristic of many indole derivatives. Notably, MMIC has been shown to exhibit:

  • Antiviral Activity : Inhibition of viral replication through interaction with viral enzymes.
  • Anticancer Properties : Induction of apoptosis in cancer cells by modulating cell signaling pathways.
  • Anti-inflammatory Effects : Reduction of pro-inflammatory cytokines in immune cells.

Cellular Effects
MMIC influences several cellular processes, including:

  • Gene Expression Modulation : Alters the transcriptional activity of specific genes involved in inflammation and cancer progression.
  • Metabolic Pathway Interaction : Engages with metabolic enzymes, potentially affecting drug metabolism and bioavailability.
Biological Activity Effect Reference
AntiviralInhibits viral replication
AnticancerInduces apoptosis
Anti-inflammatoryReduces cytokine production

Case Studies

  • Antiviral Activity
    A study demonstrated that MMIC effectively inhibited the replication of certain viruses in vitro. The compound was found to interfere with viral entry into host cells and disrupt viral RNA synthesis.
  • Anticancer Potential
    In a preclinical model, MMIC exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The mechanism involved the activation of caspase pathways leading to programmed cell death.
  • Anti-inflammatory Effects
    Research indicated that MMIC reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Dosage and Efficacy

The biological effects of MMIC are dose-dependent. Lower concentrations have been associated with therapeutic effects, while higher doses may lead to cytotoxicity. Animal studies have shown that optimal dosing can enhance the compound's efficacy without significant adverse effects.

Metabolic Pathways

MMIC undergoes metabolic transformations primarily through cytochrome P450 enzymes, leading to various metabolites that may exert their own biological activities. Understanding these pathways is crucial for predicting pharmacokinetics and potential drug interactions.

Transport and Distribution

The distribution of MMIC within biological systems is influenced by its solubility and affinity for cellular transporters. Studies suggest that MMIC can cross cellular membranes efficiently, enhancing its bioavailability.

Q & A

Basic: What are the established synthetic routes for Methyl 6-methoxy-1H-indole-5-carboxylate, and what reaction conditions optimize yield?

The synthesis of methyl-substituted indole carboxylates typically involves functionalization of the indole core. For example, 5-methoxyindole derivatives can be synthesized via chlorination of 5-methoxy-2-oxindole using triphenylphosphine-carbon tetrachloride in acetonitrile, followed by catalytic reduction to introduce substituents . Methoxy groups are often introduced via nucleophilic substitution or protected during multi-step synthesis. Optimized conditions include inert atmospheres (e.g., nitrogen), controlled temperatures (e.g., 30°C for intermediate steps), and purification via column chromatography. Yield improvements are achieved using continuous flow systems and automated reactors for precise control .

Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Reference
Chlorination-ReductionPPh₃-CCl₄, Pd/C-H₂65–75
Methoxy IntroductionNaOMe, DMF, 80°C70–85

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR):

  • ¹H/¹³C NMR identifies substituent positions via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in indole ring δ 6.5–8.0 ppm).
  • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regiochemistry .

X-ray Crystallography:

  • SHELX software refines crystal structures, resolving bond lengths and angles with precision (e.g., C-O bond lengths ~1.36 Å for methoxy groups) .
  • ORTEP-3 generates thermal ellipsoid plots to visualize molecular packing and hydrogen-bonding networks .

Basic: How stable is this compound under varying storage conditions?

Stability data for structurally similar indoles indicate:

  • Thermal Stability: Decomposition above 200°C; store at –20°C in amber vials to prevent photodegradation.
  • Moisture Sensitivity: Hydrolysis of ester groups occurs in aqueous environments; use desiccants in storage .
  • Reactivity: Avoid strong oxidizers and acids; incompatible with chlorinated solvents due to potential substitution reactions .

Advanced: How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodology:

  • Computational Setup: Use B3LYP/6-311+G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), identifying electrophilic/nucleophilic sites .
  • Reactivity Descriptors:
    • Fukui Function (f⁻): Highlights nucleophilic attack sites (e.g., methoxy oxygen or indole C5 position).
    • Global Softness (σ): Quantifies susceptibility to electron transfer (higher σ = greater reactivity).

Table 2: DFT-Calculated Reactivity Indices

ParameterValue (eV)Interpretation
HOMO Energy-5.2Electrophilic reactivity
LUMO Energy-1.8Nucleophilic susceptibility
Fukui f⁻ (C5)0.15Predominant reaction site

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Stepwise Approach:

Validation of Purity: Confirm via HPLC (≥95% purity) to exclude impurities causing signal splitting .

Dynamic Effects: Variable-temperature NMR identifies conformational exchange (e.g., methoxy rotation) causing peak broadening .

Crystallographic Validation: Compare experimental X-ray bond angles/positions with DFT-optimized geometries to resolve stereochemical ambiguities .

Advanced: What mechanistic insights explain the regioselective functionalization of the indole core?

Proposed Mechanism:

  • Electrophilic Aromatic Substitution (EAS): Methoxy groups at C6 activate the C5 position via resonance (+M effect), directing electrophiles to C7.
  • Steric Effects: Steric hindrance from the methyl ester at C5 disfavors substitution at adjacent positions. Kinetic studies under varying temperatures (25–80°C) and solvent polarities (DMF vs. THF) validate this model .

Figure 1: Regioselectivity in EAS of Methyl 6-Methoxyindole-5-Carboxylate
[Insert reaction scheme highlighting activated positions]

Advanced: How can reaction conditions be optimized to mitigate byproducts in large-scale synthesis?

Optimization Strategies:

  • Catalytic Systems: Use Pd/C (1–5 mol%) under H₂ for selective deprotection, minimizing over-reduction .
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing dimerization.
  • In-line Analytics: Implement real-time HPLC monitoring to adjust reaction parameters dynamically .

Table 3: Impact of Solvent on Byproduct Formation

SolventByproduct Yield (%)Purity (%)
DMF592
THF1585

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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